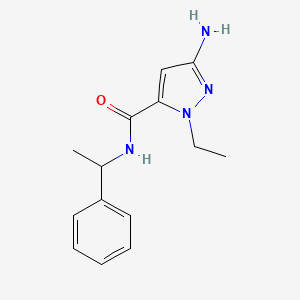

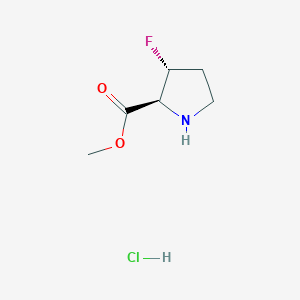

![molecular formula C25H22N4OS B2461967 N-ベンジル-N-エチル-2-{8,10,17-トリアザテトラシクロ[8.7.0.0^{2,7}.0^{11,16}]ヘプタデカ-1(17),2,4,6,8,11(16),12,14-オクタエン-9-イルスルファニル}アセトアミド CAS No. 896707-33-8](/img/structure/B2461967.png)

N-ベンジル-N-エチル-2-{8,10,17-トリアザテトラシクロ[8.7.0.0^{2,7}.0^{11,16}]ヘプタデカ-1(17),2,4,6,8,11(16),12,14-オクタエン-9-イルスルファニル}アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide” is a derivative of benzimidazo[1,2-c]quinazolin-6-ones . Benzimidazo[1,2-c]quinazolin-6-ones are a class of nitrogen-rich heterocyclic compounds .

Synthesis Analysis

The synthesis of benzimidazo[1,2-c]quinazolin-6-ones has been achieved through a highly regioselective C–C bond cleavage/amination of isatins by reacting with o-phenylene diamines . This method is operationally simple, enabling the C–C bond cleavage and triple C–N bond formation, wherein molecular oxygen is the sole required oxidant .Chemical Reactions Analysis

The chemical reactions involving benzimidazo[1,2-c]quinazolin-6-ones have been studied. A metal-free oxidative radical methylation/arylation of 2-arylbenzoimidazoles has been developed . The reaction proceeds through a sequential methyl radical addition/cyclization pathway .作用機序

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide binds to the orthosteric site of mGluR1 and induces a conformational change that activates the receptor and triggers downstream signaling cascades. The activation of mGluR1 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER) and releases Ca2+ into the cytoplasm, which activates various Ca2+-dependent enzymes and transcription factors. DAG activates protein kinase C (PKC), which phosphorylates and regulates the activity of various proteins.

Biochemical and physiological effects:

The activation of mGluR1 by 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide has been shown to have various biochemical and physiological effects, such as the modulation of synaptic transmission, neuronal excitability, and gene expression. 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide can enhance the release of glutamate and other neurotransmitters from presynaptic terminals, which can potentiate or depress synaptic transmission depending on the context. 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide can also regulate the activity of ion channels and receptors, such as NMDA receptors, AMPA receptors, and GABA receptors, which can affect neuronal excitability and plasticity. 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide can induce the expression of immediate-early genes, such as c-fos and Arc, which are involved in the consolidation and storage of long-term memories.

実験室実験の利点と制限

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide has several advantages as a research tool, such as its high selectivity and potency for mGluR1, its ability to penetrate the blood-brain barrier, and its stability and solubility in aqueous solutions. However, 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide also has some limitations, such as its potential off-target effects at high concentrations, its short half-life and rapid metabolism in vivo, and its potential toxicity and side effects in animal models.

将来の方向性

There are several future directions for the research on 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide and mGluR1, such as the development of more selective and potent mGluR1 agonists and antagonists, the investigation of the role of mGluR1 in various brain regions and circuits, the exploration of the interaction between mGluR1 and other neurotransmitter systems, and the translation of the preclinical findings to clinical applications for neurological and psychiatric disorders.

合成法

The synthesis of 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide involves several steps, including the condensation of 2-aminobenzimidazole and 2-chloroquinazoline, followed by thiolation with 2-mercaptobenzothiazole and N-alkylation with benzyl bromide and ethyl acetate. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide can be confirmed by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.

科学的研究の応用

高分子化学と材料科学

N-ベンジル-N-エチル-2-{8,10,17-トリアザテトラシクロ[8.7.0.0{2,7}.0{11,16}]ヘプタデカ-1(17),2,4,6,8,11(16),12,14-オクタエン-9-イルスルファニル}アセトアミドの歪んだ窒素含有環状構造は、重合のための興味深いビルディングブロックとなります。このようなモノマーの重合を制御することには課題が伴いますが、得られたポリマーはいくつかの重要な用途を持っています。

医薬品化学と創薬

この化合物自体は薬剤として直接使用されていませんが、その構造的特徴を理解することで、新規医薬品候補の設計に役立ちます。特に:

- 2-フェネチルアミン部分: この化合物に存在するフェネチルアミン基は、医薬品化学における一般的なモチーフです。 ドーパミン、ノルエピネフリン、エピネフリンなどの内因性カテコールアミンは、この部分を含んでおり、神経伝達、気分調節、ストレス応答において重要な役割を果たしています .

生物無機化学とDNA相互作用

この化合物のニッケル(II)錯体は、子牛胸腺DNAとの相互作用について研究されています。 結合は主に静電的ですが、この研究はDNA認識と標的薬物送達における潜在的な用途に光を当てています .

特性

IUPAC Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-benzyl-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4OS/c1-2-28(16-18-10-4-3-5-11-18)23(30)17-31-25-27-20-13-7-6-12-19(20)24-26-21-14-8-9-15-22(21)29(24)25/h3-15H,2,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKKALMDYPJGJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

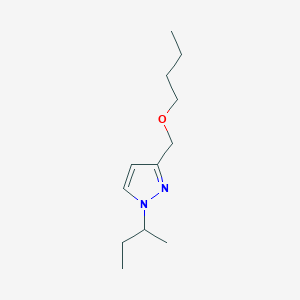

![6-Cyclopropyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2461885.png)

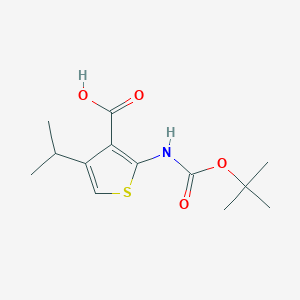

![methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2461892.png)

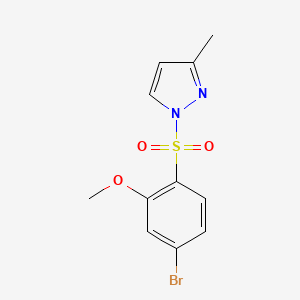

![3-fluoro-N-[4-[[4-(4-methoxyphenyl)-1-piperazinyl]-oxomethyl]phenyl]benzenesulfonamide](/img/structure/B2461893.png)

![N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide](/img/structure/B2461900.png)

![1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2461906.png)